molecular formula C13H15ClN4O B6032730 6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine

6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine

Cat. No.: B6032730
M. Wt: 278.74 g/mol
InChI Key: QNINFXVNZCPXPT-UHFFFAOYSA-N
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Description

6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H11ClN4O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position and a 4-methoxyphenyl ethyl group attached to the nitrogen at the 4th position of the pyrimidine ring

Properties

IUPAC Name

6-chloro-4-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-19-10-4-2-9(3-5-10)6-7-16-12-8-11(14)17-13(15)18-12/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINFXVNZCPXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyrimidine-2,4-diamine.

    Reaction with 4-methoxyphenyl ethylamine: The 6-chloropyrimidine-2,4-diamine is then reacted with 4-methoxyphenyl ethylamine under appropriate conditions to yield the desired compound.

The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N2-ethyl-pyrimidine-2,4-diamine
  • 4-amino-6-chloro-2-ethylaminopyrimidine
  • 6-chloro-2,4-diaminopyrimidine

Uniqueness

6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine is unique due to the presence of the 4-methoxyphenyl ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

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